5-phenylimidazo[1,5-a]pyrazin-8(7H)-one
Overview
Description
5-phenylimidazo[1,5-a]pyrazin-8(7H)-one: is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics . The presence of both imidazole and pyrazine rings in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated as potential candidates for the treatment of diseases such as cancer, bacterial infections, and viral infections .
Industry: In the industrial sector, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Its luminescent properties make it suitable for applications in display technology and imaging .
Mechanism of Action
The mechanism of action of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In anticancer applications, it may induce apoptosis (programmed cell death) by activating specific signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and optoelectronics.
Imidazo[1,2-a]pyrazine: Used in drug development and organic synthesis.
Benzimidazole: Widely studied for its biological activities and pharmaceutical applications.
Uniqueness: 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one stands out due to its unique combination of imidazole and pyrazine rings, which confer distinct chemical properties and reactivity. Its versatility in various applications, from materials science to medicine, highlights its significance in scientific research and industrial applications .
Properties
IUPAC Name |
5-phenyl-7H-imidazo[1,5-a]pyrazin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11-6-13-8-15(11)10(7-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYZDNQSWGIAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60833932 | |
Record name | 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60833932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849199-59-3 | |
Record name | 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60833932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.